5-Hydroxy-5-methylhydantoin

Descripción general

Descripción

5-Hydroxy-5-methylhydantoin is a compound useful in organic synthesis . It is an oxidation product of 2′-deoxycytidine .

Synthesis Analysis

The synthesis of this compound involves biochemical and structural evidence for the irreversible entrapment of DNA glycosylases by this compound, an oxidized thymine lesion . The preparation of this compound and its incorporation in synthetic oligonucleotides are described in the Supplementary Data .Molecular Structure Analysis

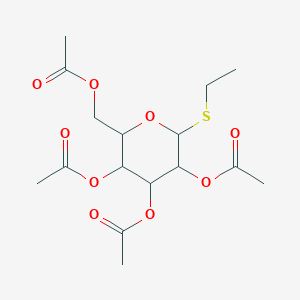

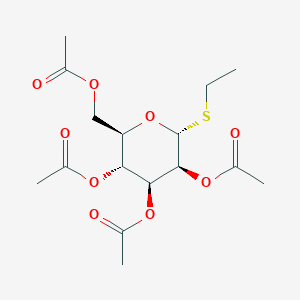

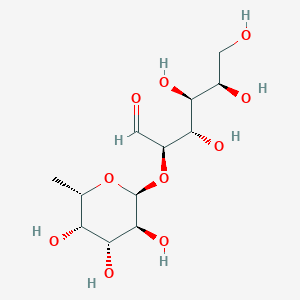

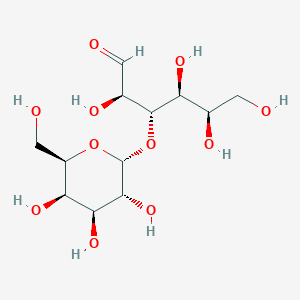

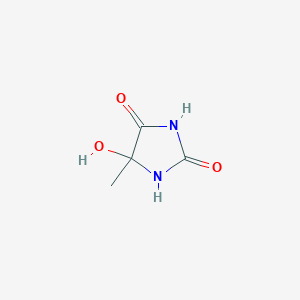

The molecular formula of this compound is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .Chemical Reactions Analysis

The this compound (5-OH-5-Me-dHyd) is a nucleobase lesion induced by the action of ionizing radiation on thymine residue in DNA . The hydrogen bonding base pairs involving 5-OH-5-Me-dHyd bound to the four bases in DNA: adenine (A), cytosine ©, guanine (G), and thymine (T) have been studied .Physical And Chemical Properties Analysis

The molecular formula of this compound is C4H6N2O3 . The average mass is 130.102 Da and the monoisotopic mass is 130.037842 Da .Aplicaciones Científicas De Investigación

DNA Damage Studies : 5-HMH nucleoside has been synthesized and inserted into oligodeoxyribonucleotides to study DNA damage caused by ionizing radiation (Guy, Dubet, & Teoule, 1993).

Biological Processing of Oxidative DNA Damage : Studies have shown that 5-HMH 2'-deoxynucleoside undergoes isomerization into various anomers, which might complicate the biological processing of oxidative DNA damage (Ali & Wagner, 2016).

DNA Repair and Coding : 5-HMH nucleosides inserted into DNA oligomers exhibit weak instability, suggesting potential applications in DNA repair and coding (Gasparutto et al., 2000).

DNA Lesion Repair : DNA N-glycosylases can effectively repair 5-hydroxyhydantoin and 5-HMH pyrimidine lesions, which can prevent mutagenic and cell lethality processes (Gasparutto, Muller, Boiteux, & Cadet, 2009).

Medical Applications : Derivatives of 1-methylhydantoin, including 5-HMH, have shown significant antitussive, anti-inflammatory, and anti-PM 2.5 acute pneumonia activities (Xu et al., 2019).

Kidney Tubule Protection : Intrinsic 5-HMH may protect kidney tubules from cellular damage caused by xenobiotics and hypoxia/reoxygenation, though higher concentrations might be necessary for effective inhibition (Ienaga, Park, & Yokozawa, 2013).

Vascular Protection : HMH, a metabolite of creatinine which includes 5-HMH, can provide vascular protection against high glucose levels and bradykinin-induced changes, potentially reducing vascular injury and remodeling through its antioxidant properties (Ienaga, Sohn, Naiki, & Jaffa, 2014).

Mecanismo De Acción

DNA base-damage recognition in the base excision repair (BER) is a process operating on a wide variety of alkylated, oxidized, and degraded bases . DNA glycosylases are the key enzymes which initiate the BER pathway by recognizing and excising the base damages guiding the damaged DNA through repair synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHZBFQVYOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905511 | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10045-58-6 | |

| Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.